Glyasperin A

Descripción

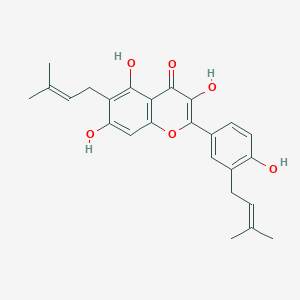

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-15-11-16(8-10-18(15)26)25-24(30)23(29)21-20(31-25)12-19(27)17(22(21)28)9-6-14(3)4/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCCZOWAHHBCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162054 | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-3-(3-methyl-but-2-enyl)-phenyl)-6-((Z)-3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142474-52-0 | |

| Record name | Glyasperin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142474-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-3-(3-methyl-but-2-enyl)-phenyl)-6-((Z)-3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142474520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-3-(3-methyl-but-2-enyl)-phenyl)-6-((Z)-3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Isolation of Glyasperin A from Macaranga indica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological context of Glyasperin A, a prenylated flavonoid sourced from the leaves of Macaranga indica. This document details the experimental protocols for extraction and purification, presents quantitative data in a structured format, and visualizes key biological pathways and experimental workflows.

Introduction

This compound is a bioactive flavonoid that has been isolated from the leaves of Macaranga indica Wight (Euphorbiaceae), a plant utilized in traditional medicine.[1] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its cytotoxic effects against various cancer cell lines. This guide serves as a technical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, providing detailed methodologies for the isolation and characterization of this compound.

Physicochemical Properties of this compound

This compound is a prenylated flavonoid. The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₅H₂₆O₆ |

| Molecular Weight | 422.47 g/mol |

| Appearance | Yellow amorphous powder |

| PubChem CID | 5481963 |

Experimental Protocols

The isolation of this compound from Macaranga indica leaves involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Plant Material Collection and Preparation

Fresh leaves of Macaranga indica are collected and authenticated. The leaves are then air-dried in the shade and pulverized into a fine powder to maximize the surface area for efficient solvent extraction.

Extraction and Fractionation

The powdered plant material is subjected to extraction to isolate the crude mixture of secondary metabolites. This is followed by fractionation to separate compounds based on their polarity.

Protocol:

-

Maceration: The dried, powdered leaves of Macaranga indica are macerated in methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

-

Solvent Evaporation: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. This partitioning separates compounds based on their solubility. This compound, being a flavonoid, will predominantly be found in the ethyl acetate fraction.

-

Fraction Concentration: The ethyl acetate fraction is concentrated under reduced pressure to yield a dried ethyl acetate extract, which is enriched with flavonoids, including this compound.

Chromatographic Purification

The purification of this compound from the ethyl acetate fraction is achieved through a series of chromatographic techniques.

Protocol:

-

Vacuum Liquid Chromatography (VLC): The ethyl acetate extract is first subjected to VLC on silica gel, eluting with a gradient of n-hexane and ethyl acetate of increasing polarity. This initial step provides several major fractions.

-

Column Chromatography (CC): The fractions containing this compound, identified by thin-layer chromatography (TLC) analysis, are further purified by column chromatography.

-

Stationary Phase: Silica gel (60-120 mesh) or Sephadex LH-20 are commonly used.

-

Mobile Phase: A gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol, is employed to elute the compounds. The specific gradient will depend on the separation achieved in the VLC step.

-

-

Preparative Thin-Layer Chromatography (pTLC): For final purification, fractions containing this compound may be subjected to pTLC using a suitable solvent system (e.g., a mixture of n-hexane and acetone) to yield the pure compound.

The overall workflow for the isolation and purification of this compound is depicted in the following diagram:

References

Biological Activity Screening of Glyasperin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyasperin A, a prenylated flavonoid isolated from plants of the Glycyrrhiza and Macaranga genera, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its anti-cancer and antioxidant properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts. While this compound exhibits promising cytotoxic and antioxidant effects, further investigation into its anti-inflammatory, antibacterial, and antiviral potential is warranted.

Introduction

This compound is a naturally occurring prenylated flavonoid that has demonstrated a range of biological activities. Its unique chemical structure contributes to its potent effects, particularly in the realm of oncology and oxidative stress modulation. This document serves as a technical resource for researchers, outlining the current understanding of this compound's biological activities and providing detailed methodologies for its screening and evaluation.

Anti-Cancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. Its mechanism of action primarily involves the induction of cell cycle arrest and apoptosis, mediated through the modulation of key signaling pathways.

Cytotoxicity Data

The cytotoxic potential of this compound has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NTERA-2 | Pluripotent Embryonal Carcinoma | 2 ± 0.009 | [1] |

| HEK-293A | Normal Kidney Embryonic Cells | 6.40 ± 0.09 | [1] |

| P-388 | Murine Leukemia | 3.44 (µg/mL) | |

| NCCIT | Teratocarcinoma | Data not quantified | [1] |

Note: The IC50 value for P-388 cells is presented in µg/mL as reported in the source.

Mechanism of Anti-Cancer Action

This compound exerts its anti-cancer effects through a multi-faceted approach that includes:

-

Cell Cycle Arrest: It has been observed to arrest the cell cycle at the S-phase in NTERA-2 cells, thereby inhibiting cell proliferation.[1]

-

Induction of Apoptosis: this compound induces programmed cell death (apoptosis) in cancer cells. This is associated with the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[1]

-

Modulation of Signaling Pathways: The compound has been shown to downregulate the Akt/mTOR/IKK signaling pathways, which are crucial for the self-renewal and proliferation of cancer stem cells.[1] It also upregulates pro-apoptotic proteins like Bax and downregulates transcription factors associated with stemness, such as Nanog, Oct4, and c-Myc.[1]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

This technique is used to detect specific proteins in a sample.

Protocol:

-

Protein Extraction: Lyse this compound-treated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of the Akt/mTOR pathway (e.g., Akt, p-Akt, mTOR, p-mTOR).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Workflow Diagrams

Caption: this compound's anti-cancer mechanism of action.

Caption: General experimental workflow for screening this compound.

Antioxidant and Antimelanogenesis Activity

This compound has demonstrated notable antioxidant properties and an ability to inhibit melanin production, suggesting its potential use in dermatology and cosmetology.

Antioxidant Activity Data

The antioxidant capacity of this compound has been evaluated through various assays.

| Assay | IC50 (µM) | Positive Control | Reference |

| DPPH radical scavenging | 443.0 ± 8.0 | Kaempferol | [2] |

Antimelanogenesis Activity

This compound has been shown to inhibit melanin production in B16 melanoma cells.[3] However, it did not show inhibitory activity against the tyrosinase enzyme, suggesting a mechanism of action downstream of tyrosinase.[3]

Experimental Protocols

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Other Potential Biological Activities

While robust quantitative data is more readily available for its anti-cancer and antioxidant effects, preliminary evidence and studies on related compounds suggest that this compound may also possess anti-inflammatory, antibacterial, and antiviral properties.

Anti-Inflammatory Activity

Specific quantitative data on the anti-inflammatory activity of this compound is limited in the current literature. However, compounds isolated from the Glycyrrhiza genus, from which this compound can be derived, are well-known for their anti-inflammatory properties. Further studies employing assays such as nitric oxide (NO) inhibition, cyclooxygenase (COX) inhibition, and cytokine (e.g., TNF-α) inhibition are required to fully elucidate the anti-inflammatory potential of this compound.

Antibacterial and Antiviral Activity

Similarly, dedicated studies quantifying the antibacterial (e.g., Minimum Inhibitory Concentration - MIC) and antiviral (e.g., half-maximal effective concentration - EC50) activities of this compound are scarce. Research on other flavonoids and extracts from Glycyrrhiza species has indicated potential antimicrobial effects. Future screening efforts should include a panel of pathogenic bacteria and viruses to determine the spectrum of activity for this compound.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented anti-cancer and antioxidant activities. The data and protocols presented in this guide provide a solid foundation for researchers to build upon. Future research should focus on:

-

Conducting comprehensive in vivo studies to validate the in vitro findings.

-

Performing detailed screening to quantify its anti-inflammatory, antibacterial, and antiviral activities.

-

Elucidating the detailed molecular mechanisms underlying its various biological effects.

-

Exploring synthetic modifications of the this compound scaffold to enhance its potency and selectivity.

By addressing these areas, the full therapeutic potential of this compound can be unlocked, paving the way for its potential development as a novel therapeutic agent.

References

Glyasperin A: A Technical Whitepaper on its Potential as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glyasperin A, a natural flavonoid, has emerged as a promising candidate in the field of oncology, demonstrating significant potential as an anticancer agent. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its effects on cancer stem cells (CSCs). Preclinical evidence suggests that this compound exerts its anticancer effects through a multi-pronged approach, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and stemness. This document consolidates the available quantitative data, details relevant experimental protocols, and visualizes the molecular pathways and experimental workflows to support further research and development of this compound as a potential therapeutic.

Introduction

Cancer remains a formidable challenge in global health, with a continuous need for novel and effective therapeutic strategies. A growing body of research focuses on targeting cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. Natural products have historically been a rich source of anticancer compounds, and this compound, a flavonoid isolated from plants such as Macaranga indica, is gaining attention for its potent biological activities. This whitepaper synthesizes the current preclinical data on this compound, providing a technical foundation for researchers and drug development professionals interested in its therapeutic potential.

Mechanism of Action

This compound's anticancer activity is attributed to its ability to induce cytotoxicity in cancer cells, trigger programmed cell death (apoptosis), and halt the cell division cycle.

Cytotoxicity

This compound exhibits selective cytotoxicity against cancer cells. Studies on the NTERA-2 pluripotent human embryonal carcinoma cell line, a model for cancer stem cells, have demonstrated its potent growth-inhibitory effects.[1]

Induction of Apoptosis

A key mechanism of this compound's anticancer effect is the induction of apoptosis. This is achieved through the modulation of key proteins in the apoptotic pathway. Specifically, this compound has been shown to upregulate the pro-apoptotic protein Bax.[2] The activation of the apoptotic cascade is further evidenced by the significant activation of caspase-3, a critical executioner caspase in the apoptotic process.[1]

Cell Cycle Arrest

This compound has been observed to interfere with the normal progression of the cell cycle in cancer cells. In NTERA-2 cancer stem cells, treatment with this compound leads to a significant arrest of the cell cycle in the S-phase, thereby inhibiting cell proliferation.[1]

Modulation of Signaling Pathways

This compound's anticancer effects are mediated through its influence on several critical intracellular signaling pathways that control cell survival, proliferation, and stemness.

Akt/mTOR/IKK Signaling Pathway

The Akt/mTOR/IKK signaling pathway is crucial for the self-renewal and proliferation of CSCs. This compound has been found to decrease the levels of proteins involved in this pathway, suggesting its role in suppressing the survival and growth of cancer stem cells.[2]

ERK1/2 Signaling Pathway

The Extracellular signal-regulated kinase (ERK) 1/2 pathway is another important regulator of cell proliferation and survival. This compound treatment leads to the upregulation of phosphorylated ERK1/2 protein levels, a complex signaling event that can, in some cellular contexts, contribute to the induction of apoptosis.[2]

Regulation of Stemness Factors

A significant aspect of this compound's potential is its ability to target the "stemness" of cancer cells. It has been shown to downregulate the expression of key transcription factors associated with pluripotency and self-renewal in CSCs, namely Nanog, Oct4, and c-Myc.[2] By suppressing these factors, this compound may inhibit the ability of CSCs to propagate and form new tumors.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 Value (µM) | Cell Type | Reference |

| NTERA-2 | 2 ± 0.009 | Human Pluripotent Embryonal Carcinoma (Cancer Stem Cell Model) | [1] |

| HEK-293A | 6.40 ± 0.09 | Human Embryonic Kidney (Normal Cell Line) | [1] |

Table 2: Effect of this compound on Cell Cycle Distribution in NTERA-2 Cells

| Treatment | Percentage of Cells in S-Phase | Reference |

| Untreated Control | 38.22% | [1] |

| This compound | 56.73% | [1] |

Table 3: Modulation of Key Proteins by this compound in Cancer Stem Cells

| Protein | Pathway/Function | Effect of this compound | Reference |

| Bax | Apoptosis | Upregulation | [2] |

| Phosphorylated ERK1/2 | MAPK/ERK Signaling | Upregulation | [2] |

| Nanog | Stemness Factor | Downregulation | [2] |

| Oct4 | Stemness Factor | Downregulation | [2] |

| c-Myc | Stemness Factor | Downregulation | [2] |

| Akt/mTOR/IKK Pathway Proteins | Cell Survival/Proliferation | Downregulation | [2] |

Note: Specific fold-changes for protein modulation are not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are standard protocols and may require optimization for specific laboratory conditions.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle distribution.

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: Analyze the samples on a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content.

Western Blot for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins.

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, p-ERK, Nanog, Oct4, c-Myc) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Human Phospho-Kinase Array

This protocol allows for the simultaneous detection of the relative phosphorylation levels of multiple kinases.

-

Lysate Preparation: Prepare cell lysates from treated and control cells according to the manufacturer's instructions.

-

Array Blocking: Block the provided nitrocellulose membranes spotted with capture antibodies.

-

Lysate Incubation: Incubate the blocked membranes with the cell lysates overnight.

-

Detection Antibody Incubation: Wash the membranes and incubate with a cocktail of biotinylated detection antibodies.

-

Streptavidin-HRP Incubation: Wash the membranes and incubate with streptavidin-HRP.

-

Chemiluminescent Detection: Add chemiluminescent reagents and capture the signal using an imaging system.

-

Data Analysis: Quantify the spot intensities and compare the phosphorylation status of kinases between treated and control samples.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound demonstrates significant promise as an anticancer agent, particularly through its activity against cancer stem cells. Its ability to induce apoptosis, cause cell cycle arrest, and modulate critical signaling pathways such as Akt/mTOR/IKK and ERK1/2, while also downregulating key stemness factors, provides a strong rationale for its further development.

Future research should focus on:

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.

-

Elucidating the precise molecular targets of this compound within the affected signaling pathways.

-

Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.

-

Optimizing drug delivery systems to enhance the bioavailability and tumor-targeting of this compound.

The data presented in this technical guide underscore the potential of this compound as a valuable lead compound in the development of novel anticancer therapies. Continued investigation into its mechanisms and efficacy is warranted to translate these promising preclinical findings into clinical applications.

References

In-Depth Technical Guide to the Antioxidant Properties of Glyasperin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyasperin A, a prenylated flavonoid, has demonstrated significant antioxidant potential, positioning it as a compound of interest for further investigation in the realms of preventative medicine and therapeutics. This document provides a comprehensive technical overview of the antioxidant properties of this compound, including a summary of its quantitative antioxidant activities, detailed experimental protocols for key assays, and an exploration of its putative mechanisms of action involving key cellular signaling pathways.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various established in vitro assays. The following tables summarize the available quantitative data, providing a comparative overview of its efficacy in scavenging different types of free radicals.

Table 1: Radical Scavenging Activity of this compound

| Assay | IC₅₀ Value (µM) | Positive Control | IC₅₀ Value of Control (µM) | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | 443.0 ± 8.0 | Kaempferol | - | [1] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | - | Kaempferol | - | [1] |

Note: Specific IC₅₀ values for the ABTS, SOSA, and ORAC assays for this compound were not available in the reviewed literature. The DPPH assay indicates that this compound is a more potent antioxidant than broussoflavonol F (IC₅₀ = 623.3 ± 1.5 µM)[1].

Proposed Mechanism of Action: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, flavonoids like this compound are known to exert their antioxidant effects by modulating intracellular signaling pathways that control cellular responses to oxidative stress. The available literature suggests that this compound's antioxidant activity may be linked to its influence on the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Oxidative stress can aberrantly activate this pathway, contributing to cellular damage. Antioxidant flavonoids have been shown to modulate this pathway, often by inhibiting the phosphorylation of key components like Akt and mTOR. By suppressing this pathway, this compound may mitigate the downstream effects of oxidative stress, promoting cell survival.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK1/2) cascade, is another critical regulator of cell fate in response to extracellular stimuli, including oxidative stress. While acute activation of ERK1/2 can be protective, sustained activation is often associated with apoptosis. This compound has been observed to induce apoptosis in cancer cells by upregulating phosphorylated ERK1/2. This suggests a nuanced role where this compound's pro-oxidant or modulatory effects, under certain conditions, can be harnessed for therapeutic benefit, such as in oncology.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key assays used to quantify the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

This compound (dissolved in a suitable solvent, e.g., DMSO or methanol)

-

Positive control (e.g., Ascorbic acid, Trolox, or Kaempferol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Preparation of sample and control solutions: Prepare a stock solution of this compound and the positive control. Serially dilute these stock solutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of this compound, positive control, or blank solvent to the respective wells.

-

Mix well and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the blank solvent, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The extent of decolorization is proportional to the antioxidant activity.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

This compound (dissolved in a suitable solvent)

-

Positive control (e.g., Trolox or Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•⁺ solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

-

-

Dilution of ABTS•⁺ solution: Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay:

-

Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well plate.

-

Add 10 µL of different concentrations of this compound, positive control, or blank solvent to the respective wells.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•⁺ solution with the blank solvent, and A_sample is the absorbance of the ABTS•⁺ solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value is determined graphically by plotting the percentage of scavenging against the sample concentration.

Superoxide Dismutase (SOD)-like Activity (SOSA) Assay

Principle: This assay measures the ability of a compound to mimic the activity of the enzyme superoxide dismutase, which catalyzes the dismutation of the superoxide anion radical (O₂⁻•) into molecular oxygen and hydrogen peroxide. A common method involves the inhibition of the auto-oxidation of pyrogallol, which is mediated by superoxide radicals.

Materials:

-

Pyrogallol

-

Tris-HCl buffer (pH 8.2)

-

Hydrochloric acid (HCl)

-

This compound (dissolved in a suitable solvent)

-

Positive control (e.g., SOD enzyme or a known SOD mimetic)

-

Spectrophotometer

Procedure:

-

Preparation of reagents:

-

Prepare a Tris-HCl buffer (50 mM, pH 8.2).

-

Prepare a 2 mM solution of pyrogallol in 10 mM HCl.

-

-

Assay:

-

In a cuvette, mix 2.8 mL of the Tris-HCl buffer with 0.1 mL of the this compound solution at various concentrations.

-

Initiate the reaction by adding 0.1 mL of the pyrogallol solution.

-

For the control, use the solvent instead of the this compound solution.

-

-

Measurement: Immediately measure the rate of increase in absorbance at 420 nm for 5 minutes at 25°C. The rate of pyrogallol auto-oxidation is proportional to the concentration of superoxide radicals.

-

Calculation: The SOD-like activity is calculated as the percentage of inhibition of pyrogallol auto-oxidation: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] x 100 Where Rate_control is the rate of absorbance increase in the control, and Rate_sample is the rate in the presence of this compound.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of this compound that inhibits 50% of pyrogallol auto-oxidation, is determined from a dose-response curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

Phosphate buffer (75 mM, pH 7.4)

-

This compound (dissolved in phosphate buffer)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of reagents:

-

Prepare a stock solution of fluorescein in phosphate buffer.

-

Prepare a fresh solution of AAPH in phosphate buffer just before use.

-

Prepare a stock solution of Trolox and serially dilute it to create a standard curve.

-

Prepare solutions of this compound at various concentrations.

-

-

Assay:

-

In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.

-

Add 25 µL of this compound, Trolox standards, or blank (phosphate buffer) to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes in the plate reader.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

-

Measurement: Immediately begin recording the fluorescence intensity every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

-

Calculation:

-

Calculate the area under the curve (AUC) for each sample, standard, and blank.

-

Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

-

Plot a standard curve of net AUC versus Trolox concentration.

-

The ORAC value of this compound is expressed as Trolox equivalents (TE) by comparing its net AUC to the Trolox standard curve.

-

Experimental Workflow Visualization

The general workflow for assessing the antioxidant properties of a compound like this compound can be visualized as follows:

Conclusion

This compound exhibits notable antioxidant properties, as evidenced by its capacity to scavenge free radicals in various in vitro assays. Its mechanism of action likely extends beyond direct scavenging to the modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK cascades. Further research is warranted to fully elucidate these mechanisms and to explore the therapeutic potential of this compound in conditions associated with oxidative stress. The detailed protocols provided herein serve as a valuable resource for researchers aiming to replicate and expand upon these findings.

References

Glyasperin A: A Technical Analysis of its Effects on Melanin Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Glyasperin A is a prenylated flavonoid that has garnered scientific interest for its biological activities, including its potential as a skin-lightening agent. Isolated from natural sources such as Macaranga pruinosa and Glycyrrhiza (licorice) species, this compound has been evaluated for its effects on melanogenesis, the complex process of melanin production.[1][2][3] Melanin synthesis is primarily regulated by the enzyme tyrosinase and the microphthalmia-associated transcription factor (MITF), which acts as a master regulator for melanogenic genes.[4][5] This technical guide provides an in-depth analysis of the current research on this compound's impact on melanin synthesis, presenting quantitative data, detailed experimental protocols, and the proposed signaling pathways involved in its mechanism of action.

Quantitative Effects of this compound on Melanogenesis

Experimental data from studies utilizing B16 melanoma cells, a standard model for melanogenesis research, indicate that this compound significantly inhibits melanin production in a concentration-dependent manner.[1] Notably, this inhibition of melanin content does not appear to be a result of cytotoxicity. However, a key finding is that this compound does not directly inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis, suggesting a mechanism of action that targets the regulatory pathways of melanogenesis rather than the enzyme itself.[1][2][6]

Table 1: Effect of this compound on Melanin Content in B16 Melanoma Cells

| Concentration (µg/mL) | Melanin Content (% of Control) | Statistical Significance |

|---|---|---|

| 1.0 | ~85% | * |

| 2.0 | ~65% | ** |

| Arbutin (367 µM) | ~70% | ** |

*Data are estimated from published graphical representations.[1][2] Significance is denoted as *P < 0.05 and *P < 0.01 compared to the untreated control.

Table 2: Effect of this compound on B16 Melanoma Cell Viability

| Concentration (µg/mL) | Cell Viability (% of Control) |

|---|---|

| 1.0 | >95% |

| 2.0 | >95% |

This compound was found to be non-cytotoxic at concentrations effective for inhibiting melanin synthesis.[1]

Proposed Mechanism of Action

While direct enzymatic inhibition of tyrosinase by this compound has not been observed, its derivatives, such as Dehydroglyasperin C (DGC) and Dehydroglyasperin D (DGD), offer significant insights into a probable mechanism.[2][5][7] Research on these related compounds suggests that the anti-melanogenic effect is likely mediated through the downregulation of MITF, the master transcriptional regulator of key melanogenic enzymes including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[4][5]

Two primary signaling cascades converge on MITF regulation:

-

cAMP/PKA Pathway: Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte stimulating hormone (α-MSH) elevates intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor, leading to increased MITF expression.[5][8]

-

MAPK (ERK) Pathway: The activation of the Extracellular signal-Regulated Kinase (ERK) pathway can lead to the phosphorylation of MITF at Serine 73, which targets it for ubiquitination and subsequent degradation, thereby reducing its transcriptional activity.[5][9]

Studies on DGC show that it suppresses the cAMP-CREB pathway and promotes the phosphorylation of ERK, leading to a decrease in MITF levels.[5] Similarly, DGD has been shown to decrease the expression of MITF, tyrosinase, and TRP-1 by inducing ERK and Akt signaling pathways that promote MITF degradation.[4][7][9] It is hypothesized that this compound employs a similar mechanism, inhibiting melanin synthesis by modulating these upstream signaling pathways that control MITF expression and stability.

Caption: Canonical signaling pathway activating melanin synthesis.

Caption: Proposed inhibitory mechanisms targeting MITF.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the effects of this compound on melanin synthesis.

-

Cell Line: Murine B16 melanoma cells (e.g., B16F1 or B16F10) are commonly used.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells are seeded in culture plates (e.g., 6-well or 24-well plates). After 24 hours of incubation to allow for attachment, the medium is replaced with fresh medium containing various concentrations of this compound or a positive control (e.g., Arbutin, Kojic Acid). To stimulate melanogenesis, α-MSH (e.g., 100 nM) can be co-administered. Cells are typically incubated for an additional 48 to 72 hours.

-

Cell Lysis: After treatment, cells are washed twice with phosphate-buffered saline (PBS) and harvested. The cell pellet is then lysed in 1N NaOH containing 10% DMSO by heating at 80°C for 1-2 hours.

-

Measurement: The absorbance of the lysate is measured at 405 nm or 475 nm using a microplate reader.

-

Quantification: A standard curve is prepared using synthetic melanin. The total protein content of the cell pellet is determined using a BCA or Bradford protein assay to normalize the melanin content. The final results are expressed as a percentage of the untreated or vehicle-treated control.

-

Procedure: Cells are seeded in a 96-well plate and treated with this compound as described above.

-

MTT Addition: Following the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is read at 570 nm. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains phosphate buffer (pH 6.8), mushroom tyrosinase enzyme, and the test compound (this compound) at various concentrations.

-

Initiation and Measurement: The reaction is initiated by adding the substrate, L-DOPA or L-Tyrosine. The formation of dopachrome is monitored by measuring the increase in absorbance at 475 nm over time.

-

Inhibition Calculation: The percentage of tyrosinase inhibition is calculated using the formula: [(A_control - A_sample) / A_control] * 100. Kojic acid is often used as a positive control.

Caption: Standard experimental workflow for compound screening.

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of melanin synthesis. The available evidence strongly indicates that it effectively reduces melanin production in B16 melanoma cells without inducing cytotoxicity.[1] Its mechanism of action appears to diverge from direct tyrosinase inhibition, pointing towards a more complex regulatory role involving the upstream signaling pathways that control the expression and stability of the master regulator, MITF.

For drug development professionals and researchers, this compound represents a promising lead compound. However, further investigation is required to:

-

Elucidate the precise molecular interactions of this compound with components of the cAMP/PKA and MAPK/ERK signaling pathways.

-

Confirm the proposed mechanism of action using techniques such as Western blotting for MITF, p-ERK, and p-CREB, and RT-qPCR for melanogenic gene expression.

-

Evaluate its efficacy and safety in more complex models, such as 3D skin equivalents and in vivo animal studies, before consideration for clinical applications in treating hyperpigmentation disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of tyrosinase inhibitors from Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dehydroglyasperin D Suppresses Melanin Synthesis through MITF Degradation in Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-melanogenesis effect of dehydroglyasperin C through the downregulation of MITF via the reduction of intracellular cAMP and acceleration of ERK activation in B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. snu.elsevierpure.com [snu.elsevierpure.com]

- 8. mdpi.com [mdpi.com]

- 9. Dehydroglyasperin D Suppresses Melanin Synthesis through MITF Degradation in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

Glyasperin A: A Technical Review of Its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyasperin A, a prenylated flavonoid, has emerged as a compound of significant interest in the fields of oncology and pharmacology. Primarily isolated from plants of the Macaranga and Glycyrrhiza genera, this natural product has demonstrated potent cytotoxic, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used to elucidate its effects.

Data Presentation: Quantitative Biological Activity

The biological effects of this compound have been quantified in several studies, primarily focusing on its cytotoxic and cell cycle inhibitory activities. The following tables summarize the key quantitative data available in the literature.

| Cell Line | Assay Type | IC50 Value | Reference |

| NTERA-2 (pluripotent human embryonal carcinoma) | MTT Assay | 2 ± 0.009 µM | [1] |

| HEK-293A (normal human embryonic kidney) | MTT Assay | 6.40 ± 0.09 µM | [1] |

| P-388 (murine leukemia) | MTT Assay | 3.44 µg/mL | [1] |

Table 1: Cytotoxicity of this compound in various cell lines.

| Cell Line | Treatment Concentration | Duration | Cell Cycle Phase Arrest | Reference |

| NCCIT (human teratocarcinoma) | 5, 10, and 20 µM | 24 hours | S-phase | [1] |

| NTERA-2 | Not specified | Not specified | S-phase (56.73% vs 38.22% in control) | [1] |

Table 2: Effect of this compound on the cell cycle.

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis and the inhibition of cancer stem cell characteristics.

Induction of Apoptosis via ERK1/2 Activation

This compound has been shown to induce apoptosis in cancer cells by upregulating the phosphorylation of Extracellular Signal-regulated Kinase 1/2 (ERK1/2)[1]. Activated p-ERK1/2 can, in turn, activate pro-apoptotic proteins such as Bax, leading to the activation of the caspase cascade and subsequent cell death[1].

Caption: this compound-induced apoptosis via the ERK1/2 signaling pathway.

Inhibition of Stemness via Akt/mTOR/IKK Pathway Downregulation

A critical aspect of this compound's anticancer activity is its ability to target cancer stem cells (CSCs). It achieves this by downregulating the Akt/mTOR/IKK signaling pathway, which is crucial for maintaining the self-renewal and proliferative features of CSCs. Furthermore, this compound reduces the expression of key stemness transcription factors, including Nanog, Oct4, and c-Myc[1].

Caption: Inhibition of cancer stem cell properties by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the this compound literature.

Isolation and Purification of this compound from Macaranga indica

A general protocol for the isolation of this compound involves solvent extraction followed by chromatographic separation.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered leaves of Macaranga indica are subjected to maceration with methanol at room temperature.

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to separate fractions based on polarity.

-

Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are further purified using radial chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as UV-Vis, IR, HRESIMS, and 1D/2D NMR (¹H, ¹³C, HMBC, HMQC).

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Protocol for NTERA-2 cells:

-

Cell Seeding: Seed NTERA-2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blotting

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol for Detecting Bax, p-ERK1/2, Akt, mTOR, and IKK:

-

Cell Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, p-ERK1/2, total ERK1/2, Akt, p-Akt, mTOR, p-mTOR, IKK, and p-IKK (typically at a 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, at a 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle Analysis

Principle: This technique measures the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol for NCCIT cells:

-

Cell Treatment: Treat NCCIT cells with different concentrations of this compound (e.g., 5, 10, and 20 µM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT or FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Conclusion

This compound is a promising natural compound with significant anticancer potential, particularly against cancer stem cells. Its mechanism of action involves the induction of apoptosis through the ERK1/2 pathway and the inhibition of stemness properties via the downregulation of the Akt/mTOR/IKK signaling cascade. The detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic applications of this compound and to standardize the methodologies used in its evaluation. Further research is warranted to explore its in vivo efficacy, pharmacokinetic profile, and potential for clinical development.

References

Glyasperin A: A Technical Guide to Its Natural Sources, Derivatives, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyasperin A, a prenylated flavonoid, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, isolation methodologies, and known biological functions. While the synthesis of this compound derivatives is a nascent field, this paper will also explore potential synthetic strategies. Detailed experimental protocols, quantitative activity data, and diagrammatic representations of its signaling pathways are presented to facilitate further research and drug development efforts.

Natural Sources of this compound

This compound has been predominantly isolated from plant species belonging to the genera Macaranga and Glycyrrhiza. These plants are distributed across various tropical and subtropical regions.

Table 1: Natural Sources of this compound

| Plant Species | Family | Part of Plant | Geographical Distribution | Reference(s) |

| Macaranga pruinosa | Euphorbiaceae | Leaves | Southeast Asia (e.g., Indonesia) | [1][2] |

| Macaranga indica | Euphorbiaceae | Leaves | Southeast Asia (e.g., Vietnam) | |

| Macaranga gigantea | Euphorbiaceae | Leaves | Southeast Asia | |

| Glycyrrhiza uralensis (Licorice) | Fabaceae | Root | Asia and Europe |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following is a generalized experimental protocol based on reported methodologies.

Experimental Protocol: Isolation from Macaranga pruinosa Leaves

2.1.1. Extraction:

-

Air-dry the leaves of Macaranga pruinosa at room temperature and then grind them into a fine powder.

-

Macerate the powdered leaves in methanol (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

2.1.2. Fractionation:

-

Suspend the crude methanol extract in a mixture of water and ethyl acetate (EtOAc) (1:1, v/v) in a separatory funnel.

-

Partition the extract by shaking vigorously and allowing the layers to separate.

-

Collect the EtOAc layer and concentrate it under reduced pressure to yield the EtOAc fraction.

2.1.3. Chromatographic Purification:

-

Subject the EtOAc fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3).

-

Combine fractions showing similar TLC profiles.

-

Further purify the this compound-containing fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of methanol and water.

-

The final yield of purified this compound from Macaranga pruinosa has been reported to be approximately 8.1 mg from a given batch of plant material[2].

2.1.4. Structure Elucidation: The chemical structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

-

UV-Vis Spectroscopy: To determine the absorption maxima.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the exact molecular weight and formula.

-

1D NMR (¹H and ¹³C): To determine the proton and carbon framework.

-

2D NMR (COSY, HMQC, HMBC): To establish the connectivity of protons and carbons.

Caption: Workflow for the isolation and purification of this compound.

Biological Activities of this compound

This compound exhibits a range of biological activities, with notable antioxidant, antimelanogenesis, and anticancer properties.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays.

Table 2: Antioxidant Activity of this compound

| Assay | Activity | Positive Control | Reference(s) |

| DPPH (Diphenyl-2-picrylhydrazyl) | Potent scavenging activity | Kaempferol | [1] |

| ORAC (Oxygen Radical Absorbance Capacity) | Stronger activity than control | Kaempferol | [1] |

| SOSA (Superoxide Dismutase-like Activity) | Moderate activity | Kaempferol | [1] |

Antimelanogenesis Activity

This compound has been shown to inhibit melanin production in B16 melanoma cells, suggesting its potential as a skin-whitening agent in cosmetic applications. However, it does not appear to directly inhibit tyrosinase activity[1].

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly against cancer stem cells (CSCs). It has been shown to inhibit the growth of NCCIT teratocarcinoma cells.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and stemness.

Akt/mTOR/IKK Signaling Pathway

This compound has been found to decrease the levels of proteins involved in the Akt/mTOR/IKK signaling pathways. These pathways are critical for the self-renewal and proliferative features of cancer stem cells.

Downregulation of Stemness Transcription Factors

This compound also downregulates the expression of several transcription factors that are closely associated with stemness, including Nanog, Oct4, and c-Myc.

Caption: Proposed signaling pathways modulated by this compound.

This compound Derivatives: A Frontier for Drug Discovery

To date, the synthesis and biological evaluation of this compound derivatives remain largely unexplored in published literature. However, the structural backbone of this compound, a flavonoid, presents numerous opportunities for chemical modification to enhance its pharmacokinetic properties and biological activity.

Potential Synthetic Strategies for Derivatization

Standard synthetic methodologies for flavonoid derivatization can be applied to this compound to generate novel analogs. Key reactive sites for modification include the hydroxyl groups and the aromatic rings.

Potential Modifications:

-

O-alkylation/O-acylation: Modification of the hydroxyl groups to improve lipophilicity and cell membrane permeability.

-

C-prenylation/C-geranylation: Introduction of additional isoprenoid chains to potentially enhance anticancer or anti-inflammatory activity.

-

A-ring and B-ring modifications: Introduction of various substituents on the aromatic rings to modulate activity and selectivity.

-

Synthesis of aza-flavonoids: Replacement of oxygen with nitrogen in the heterocyclic ring to create novel scaffolds.

Caption: Proposed workflow for the synthesis and development of this compound derivatives.

Future Outlook and Conclusion

This compound is a natural product with significant therapeutic potential, particularly in the areas of oncology and dermatology. While initial studies have elucidated its primary biological activities and mechanisms of action, further research is warranted. The development of synthetic derivatives of this compound represents a promising avenue for the creation of novel drug candidates with improved efficacy and safety profiles. This technical guide provides a foundational resource for scientists and researchers to advance the study of this intriguing flavonoid.

References

Technical Guide: Flavonoids from Glycyrrhiza uralensis and the Profile of Glyasperin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glycyrrhiza uralensis as a source of bioactive flavonoids, with a specific focus on the chemical properties and biological activities of Glyasperin A. While this compound is a significant isoprenylated flavonoid, its presence in Glycyrrhiza uralensis is not as extensively documented as in other species of the Glycyrrhiza genus. This guide will address the known flavonoid constituents of G. uralensis, including other Glyasperin compounds, and provide a comprehensive profile of this compound based on research from various Glycyrrhiza species.

Introduction to Glycyrrhiza uralensis

Glycyrrhiza uralensis, commonly known as Chinese licorice, is a perennial herb widely used in traditional medicine, particularly in Asia.[1] Its roots and rhizomes are rich in a diverse array of bioactive compounds, primarily triterpenoid saponins and flavonoids.[2][3][4] These compounds are responsible for the plant's wide range of pharmacological effects, including anti-inflammatory, antiviral, antioxidant, and anti-cancer properties.[5][6][7] While glycyrrhizin is the most abundant and well-known triterpenoid saponin, the flavonoid fraction of G. uralensis is also of significant interest to the scientific community.

Flavonoid Profile of Glycyrrhiza uralensis

Phytochemical investigations of Glycyrrhiza uralensis have led to the isolation and identification of numerous flavonoids. These include flavanones, chalcones, isoflavones, and their glycosides.[3] Notably, several prenylated flavonoids, which often exhibit enhanced biological activity, have been identified. Among the Glyasperin family of compounds, Glyasperin C and Glyasperin D have been isolated from G. uralensis.[8][9][10][11]

While this compound has been reported in Glycyrrhiza aspera, Glycyrrhiza glabra, and Glycyrrhiza inflata, its presence in G. uralensis is less certain.[12] Therefore, the following sections will provide a detailed profile of this compound based on studies of these other Glycyrrhiza species, as its biological activities are of significant interest for drug development.

This compound: Chemical Properties and Biological Activities

This compound is a prenylated flavonoid with the chemical formula C₂₅H₂₆O₆.[12] Its structure features two prenyl groups, which contribute to its lipophilicity and ability to interact with biological membranes and proteins.

This compound has demonstrated promising anti-cancer properties, particularly against cancer stem cells (CSCs). Research has shown that this compound can inhibit the growth of teratocarcinoma cells in both 2D and 3D cell culture models.[13] Its mechanisms of action include:

-

Induction of Apoptosis: this compound upregulates the pro-apoptotic protein Bax.[13]

-

Modulation of Signaling Pathways: It has been shown to downregulate the expression of proteins involved in the Akt/mTOR/IKK signaling pathways, which are crucial for the self-renewal and proliferation of CSCs.[13] Additionally, it can increase the phosphorylation of ERK1/2.[13]

-

Reduction of Stemness Markers: The expression of transcription factors associated with stemness, such as Nanog, Oct4, and c-Myc, is downregulated by this compound.[13]

-

Cell Cycle Arrest: It can cause cell cycle progression from the G0/G1 to the S phase to be halted.[13]

The following table summarizes the known anti-cancer effects of this compound.

| Activity | Cell Line | Key Findings | Reference |

| Inhibition of Cell Growth | NCCIT (teratocarcinoma) | Strong inhibition of cell growth in 2D and 3D cultures. | [13] |

| Induction of Apoptosis | NCCIT | Upregulation of Bax. | [13] |

| Modulation of Signaling | NCCIT | Downregulation of Akt/mTOR/IKK pathway components; increased p-ERK1/2. | [13] |

| Reduction of Stemness | NCCIT | Decreased expression of Nanog, Oct4, and c-Myc. | [13] |

| Cell Cycle Arrest | NCCIT | Blockage of G0/G1 to S phase progression. | [13] |

Beyond its anti-cancer effects, flavonoids from Glycyrrhiza species, including compounds structurally related to this compound, exhibit a range of other biological activities. For instance, Glyasperin C, found in G. uralensis, has been identified as a tyrosinase inhibitor, suggesting its potential use as a skin-whitening agent.[11] It also shows neuraminidase inhibitory activity.[14] The broader class of flavonoids from licorice is known for anti-inflammatory and antioxidant effects.[4][7]

The following table summarizes the IC₅₀ values for some of these activities.

| Compound | Activity | IC₅₀ Value | Reference |

| Glyasperin C | Tyrosinase Inhibition | 0.13 ± 0.01 µg/mL | [11] |

| Glyasperin C | Neuraminidase Inhibition | 20% inhibition at 200 µM | [14] |

Experimental Protocols

This section provides detailed methodologies for the extraction of flavonoids from Glycyrrhiza uralensis and for key assays used to evaluate the biological activities of this compound.

The following is a general protocol for the extraction and isolation of flavonoids from the roots of G. uralensis. This can be adapted for the targeted isolation of specific compounds.

-

Preparation of Plant Material: Dried roots of G. uralensis are ground into a fine powder.[15]

-

Extraction:

-

The powdered root material is extracted with a solvent such as methanol or ethanol at room temperature or with heating.[4][15]

-

Alternatively, a water extraction can be performed by heating the material in distilled water at 115°C for 3 hours.[15]

-

The extract is then filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

Chromatographic Purification:

-

The flavonoid-rich fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

-

-

Structure Elucidation: The structure of isolated compounds is determined using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., NCCIT) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific binding of antibodies.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bax, p-Akt, Nanog) overnight at 4°C. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

This assay measures the ability of a compound to scavenge the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[16]

-

Reaction Mixture: A solution of the test compound (e.g., this compound) at various concentrations is mixed with a solution of DPPH in methanol.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[17]

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).[17]

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

Visualizations: Workflows and Signaling Pathways

Caption: Generalized workflow for the isolation of flavonoids from Glycyrrhiza uralensis.

Caption: Signaling pathways modulated by this compound in cancer stem cells.

Conclusion

Glycyrrhiza uralensis is a rich source of bioactive flavonoids, including Glyasperin C and D. While this compound's presence in this particular species requires further confirmation, its potent anti-cancer activities, especially against cancer stem cells, make it a compound of high interest for drug discovery and development. The methodologies and data presented in this guide offer a foundation for researchers to further explore the therapeutic potential of flavonoids from the Glycyrrhiza genus. Further studies are warranted to fully elucidate the phytochemical profile of G. uralensis and the mechanisms of action of its constituent compounds.

References

- 1. Glycyrrhiza uralensis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The constituents of licorice (Glycyrrhiza uralensis) differentially suppress nitric oxide production in interleukin-1β-treated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of typical biological activities of glycyrrhetinic acid and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A review of typical biological activities of glycyrrhetinic acid and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glyasperin D | Glycyrrhiza uralensis | Flavonoids | TargetMol [targetmol.com]